4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Description
This compound features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring, which is further functionalized with a 4-fluorophenyl group. The 1-position of the piperidine is modified with a 4-methoxybenzenesulfonyl group, imparting distinct electronic and steric properties. The oxadiazole moiety enhances metabolic stability and binding affinity, while the sulfonyl group contributes to solubility and target interactions.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-27-17-6-8-18(9-7-17)29(25,26)24-12-10-15(11-13-24)20-22-19(23-28-20)14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZHUDNDYZZWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16FN3O
- Molecular Weight : 261.29 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
The compound features a piperidine core substituted with a 1,2,4-oxadiazole moiety and a methoxybenzenesulfonyl group. The presence of the fluorine atom in the phenyl ring is significant for enhancing biological activity through lipophilicity and electronic effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound displayed significant activity against various bacterial strains, suggesting potential as an antibacterial agent .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. In vitro assays showed that this compound could induce apoptosis in cancer cell lines, particularly by activating caspase pathways and inhibiting cell proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of certain kinases implicated in cancer progression, which could be beneficial in targeted cancer therapies .
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several oxadiazole derivatives. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, thus affirming its potential as an alternative therapeutic agent .
Study 2: Anticancer Mechanism
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole structures possess antimicrobial properties. This particular compound has shown promise against certain bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Neuropharmacology
The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially serving as a lead for developing treatments for neurological disorders such as depression or anxiety .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various oxadiazole derivatives, including this compound. The results indicated that it significantly inhibited the proliferation of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Testing
In a separate investigation, researchers tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and bioactivity trends.
Substituent Effects on the Oxadiazole Ring
- 4-Fluorophenyl substituent (target compound) : Fluorine’s high electronegativity enhances dipole interactions and metabolic stability. This is corroborated by SAR studies on chalcones, where fluorine substitution correlates with lower IC50 values (e.g., compound 2j in : IC50 = 4.7 µM vs. methoxy-substituted analogs with IC50 >25 µM) .
- 3-Bromophenyl () : Bromine’s bulkiness may hinder binding compared to fluorine, though its electron-withdrawing nature could mimic fluorine’s effects in some contexts.
Piperidine Modifications
- 4-Methoxybenzenesulfonyl (target compound) : The sulfonyl group is a strong electron-withdrawing moiety, enhancing hydrogen-bond acceptor capacity. Methoxy at the para position balances hydrophobicity and electronic effects.
Table 1. Structural and Functional Comparison of Selected Compounds
Key Research Findings
- Electron-Withdrawing Groups Enhance Activity : Fluorine and sulfonyl groups improve target engagement and metabolic stability, as demonstrated in chalcone SAR studies and oxadiazole derivatives .
- Steric Effects Limit Potency : Bulky substituents (e.g., methoxy in chalcones, benzoyl in ) correlate with reduced activity, emphasizing the need for balanced steric and electronic properties .
- Piperidine Flexibility : Substitution at the 4-position of piperidine (as in the target compound) allows optimal spatial orientation for receptor interactions compared to 3-substituted analogs () .
Q & A
Q. Key factors affecting yield and purity :
- Temperature control during cyclization (excessive heat degrades sensitive groups like fluorophenyl).
- Solvent selection (DMF enhances nucleophilicity but may require rigorous purification).
- Catalysts (Pd/C or palladium-based catalysts improve cross-coupling efficiency) .
Q. Table 1: Representative Reaction Conditions
Basic: How is the compound purified, and what analytical techniques validate its structural integrity?
Answer:
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) are standard .
- Validation :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ expected for C₂₁H₂₁FN₃O₃S: 414.1284) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .
Advanced: How can researchers optimize reaction conditions to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies in yields (e.g., 50–85% for similar steps) arise from:
- Catalyst load : Higher Pd/C concentrations (5% vs. 2%) improve coupling efficiency but increase side products .
- Solvent polarity : Replacing DMF with THF reduces byproducts in moisture-sensitive steps .
- Workup protocols : Acidic washes post-sulfonylation remove unreacted sulfonyl chlorides, enhancing purity .
Q. Methodological approach :
- Design a factorial experiment varying catalysts, solvents, and temperatures.
- Monitor intermediates via TLC and quantify yields/purity using HPLC .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
- Core modifications : Synthesize analogs with variations in the fluorophenyl, oxadiazole, or sulfonyl groups. For example:
- Biological assays :
- Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC₅₀ values) .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to measure permeability in cancer cell lines .
Q. Table 2: Representative SAR Findings
| Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| 4-Fluorophenyl → Chlorophenyl | 2.5 µM (vs. 1.8 µM original) | Fluorine enhances target binding |
| Oxadiazole → Thiadiazole | Inactive | Oxadiazole critical for π-π stacking |
Advanced: How do researchers resolve discrepancies in structural data (e.g., NMR vs. X-ray crystallography)?
Answer:
- NMR vs. X-ray conflicts : For example, piperidine chair conformation in solution (NMR) may differ from solid-state (X-ray) due to crystal packing forces .
- Mitigation strategies :
- Perform variable-temperature NMR to assess dynamic conformational changes.
- Use DFT calculations (e.g., Gaussian software) to model solution-state structures and compare with crystallographic data .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Kinase inhibition : The oxadiazole and sulfonyl groups suggest ATP-binding pocket interactions, common in kinases like EGFR or VEGFR .
- Receptor modulation : Fluorophenyl groups may target G-protein-coupled receptors (GPCRs) due to hydrophobic binding pockets .
Advanced: What computational methods predict binding modes and pharmacokinetic properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
